molecular formula C20H16ClN3O3S2 B11174843 3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide

3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide

Cat. No.: B11174843
M. Wt: 445.9 g/mol
InChI Key: XJNJXABTSKUNNV-UHFFFAOYSA-N
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Description

3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzothiophene ring, a thiadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as chloroacetyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA, proteins, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide stands out due to its unique combination of a benzothiophene ring, a thiadiazole ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H16ClN3O3S2

Molecular Weight

445.9 g/mol

IUPAC Name

3-chloro-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O3S2/c1-26-13-8-7-11(9-14(13)27-2)10-16-23-24-20(29-16)22-19(25)18-17(21)12-5-3-4-6-15(12)28-18/h3-9H,10H2,1-2H3,(H,22,24,25)

InChI Key

XJNJXABTSKUNNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC

Origin of Product

United States

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